Home > Products > Screening Compounds P71081 > Octahydrofuro[3,2-b]pyridine hydrochloride
Octahydrofuro[3,2-b]pyridine hydrochloride -

Octahydrofuro[3,2-b]pyridine hydrochloride

Catalog Number: EVT-8149298
CAS Number:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from the cyclization of furan and pyridine derivatives. It is primarily used in organic chemistry as a building block for more complex molecules, and it is also investigated for its biological properties . Its classification as a hydrochloride salt indicates that it is often encountered in its protonated form, which enhances its solubility in polar solvents.

Synthesis Analysis

Synthetic Routes

The synthesis of Octahydrofuro[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction between a furan derivative and a pyridine derivative, facilitated by catalysts such as Lewis acids or bases .

Key Parameters:

  • Solvents: Commonly used solvents include dichloromethane and ethanol.
  • Temperature: Reactions are often conducted at elevated temperatures to promote cyclization.
  • Catalysts: Various catalysts can be employed to enhance reaction efficiency.

Industrial Production

On an industrial scale, continuous flow reactors are utilized to ensure consistent quality and yield. Automated systems allow for precise control over reaction parameters, leading to efficient production processes .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of Octahydrofuro[3,2-b]pyridine hydrochloride features a fused bicyclic system consisting of a pyridine ring and a furan ring. The specific stereochemistry is indicated by the (3aR,7aR) designation, which relates to the configuration of the chiral centers within the molecule .

Relevant Data:

  • Molecular Formula: C7H14ClNOC_7H_{14}ClNO
  • IUPAC Name: (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine; hydrochloride
  • Canonical SMILES: C1CC2C(CCO2)NC1.Cl

The presence of nitrogen in the pyridine ring contributes to the compound's basicity and reactivity in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,2-b]pyridine hydrochloride can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form oxo derivatives.
  • Reduction: Reduction reactions can yield saturated derivatives using hydrogen gas in the presence of palladium catalysts.
  • Substitution: Nucleophilic substitution can occur where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction Conditions: Typically involves hydrogen gas with palladium catalysts at mild temperatures.
  • Substitution Conditions: Utilizes nucleophiles like sodium hydride or lithium diisopropylamide in suitable solvents .
Mechanism of Action

The mechanism of action for Octahydrofuro[3,2-b]pyridine hydrochloride involves interactions with specific biological targets. It may modulate various biological pathways through enzyme inhibition or receptor binding. The exact mechanisms depend on the derivatives formed during chemical reactions and their interactions with biomolecules .

Physical and Chemical Properties Analysis

Analytical Data

The compound's physical properties are influenced by its bicyclic structure which imparts unique characteristics compared to simpler nitrogen heterocycles like pyridine or piperidine .

Applications

Scientific Applications

Octahydrofuro[3,2-b]pyridine hydrochloride has diverse applications across multiple scientific fields:

  • Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties.
  • Pharmaceutical Industry: Used as an intermediate in drug synthesis.
  • Material Science: Employed in developing new materials due to its unique chemical properties .
Introduction to Octahydrofuro[3,2-b]pyridine Scaffolds in Heterocyclic Chemistry

Historical Evolution of Fused Pyridine-Furan Systems in Drug Discovery

The exploration of fused pyridine-furan systems traces its origins to early 20th-century heterocyclic chemistry, with initial reports of furo[3,2-b]pyridine synthesis emerging nearly a century ago. These aromatic precursors were recognized as bioisosteres of benzofuran and indole cores, offering unique electronic and spatial properties. The historical trajectory of these heterocycles reveals a progressive sophistication in synthetic methodologies and biological understanding [8]:

Table 1: Key Milestones in Fused Pyridine-Furan Drug Discovery

Time PeriodDevelopment FocusRepresentative Contributions
1920s-1950sSynthetic MethodologiesInitial synthetic routes for furopyridine scaffolds
1970s-1980sCardiovascular ApplicationsDiscovery of tetrahydrofuro[3,4-b]pyridine derivatives with coronary vasodilating activity
1980s-1990sHypertension TherapeuticsDevelopment and clinical introduction of cicletanine as an antihypertensive diuretic
2000s-PresentTargeted Kinase InhibitorsDesign of furopyridine-containing kinase inhibitors targeting CLKs, CDKs, VEGFR2, and others

The 1980s witnessed a significant breakthrough with the introduction of cicletanine (Figure 1), a furo[3,4-b]pyridine derivative, as an approved antihypertensive diuretic medication. This milestone validated the therapeutic potential of the partially saturated furopyridine scaffold and stimulated further research into its structural derivatives. Cicletanine functions through multiple mechanisms, including competitive histamine antagonism and potassium channel modulation, demonstrating the multifaceted bioactivity accessible through this heterocyclic system [8].

Parallel advancements in synthetic chemistry enabled more sophisticated manipulations of the core structure. Researchers developed versatile approaches including cycloadditions, Dakin-type reactions, and cycloisomerizations, often employing transition metal catalysts to construct the furopyridine framework. These methodologies eventually paved the way for the synthesis of fully saturated octahydro derivatives, which offered enhanced stereochemical control and novel physicochemical properties [1]. The evolution continued into the 21st century with investigations into kinase inhibition, exemplified by furo[3,2-b]pyridine derivatives targeting cyclin-dependent kinases (CDK2), cdc-like kinases (CLKs), and vascular endothelial growth factor receptor 2 (VEGFR2) [1] [8]. This historical progression demonstrates the scaffold's versatility and enduring pharmaceutical value, culminating in the exploration of the fully saturated octahydrofuro[3,2-b]pyridine system.

Structural Uniqueness and Pharmacophore Significance of Octahydrofuro[3,2-b]pyridine Derivatives

The octahydrofuro[3,2-b]pyridine scaffold exhibits distinctive structural features that underpin its significance as a privileged pharmacophore in medicinal chemistry. The saturated bicyclic system integrates two key heterocyclic components: a piperidine ring providing a basic nitrogen atom capable of salt formation (typically as hydrochloride for pharmaceutical use) and protonation at physiological pH, and a tetrahydrofuran ring contributing oxygen as a hydrogen bond acceptor. This combination creates a versatile three-dimensional framework with multiple vectors for chemical modification and biological interaction [8].

Several structural attributes contribute to the scaffold's pharmacophore utility:

  • Stereochemical Complexity: The fusion of rings creates multiple chiral centers, typically resulting in disatereomers with distinct biological profiles. The specific stereochemistry influences the spatial orientation of pharmacophoric elements, enabling precise molecular recognition of biological targets. For instance, the octahydrofuro[3,2-b]pyridine core in certain kinase inhibitors positions substituents optimally for ATP-binding pocket interactions [1] [8].
  • Hydrogen Bonding Capability: The tertiary amine (protonated under physiological conditions) acts as a hydrogen bond donor, while the furan oxygen serves as a hydrogen bond acceptor. This dual functionality enhances target binding through complementary interactions with enzyme active sites or receptor subpockets. The hydrochloride salt formation further strengthens these interactions through ionic bonding potential [7] [8].
  • Balanced Lipophilicity: The saturated structure exhibits optimal log P values (typically ranging from 0.5 to 2.5 for derivatives) that support membrane permeability while maintaining sufficient aqueous solubility, particularly as the hydrochloride salt. This balance is crucial for oral bioavailability and central nervous system penetration when required [7].
  • Conformational Restriction: The bicyclic structure significantly reduces rotational freedom compared to monocyclic or acyclic analogs. This preorganization minimizes the entropic penalty upon binding to biological targets, often translating to higher binding affinities [2] [9].

Table 2: Structural Contributions to Pharmacophore Functionality

Structural FeaturePhysicochemical ContributionPharmacological Significance
Piperidine NitrogenBasic center (pKa ~8-10), forms hydrochloride saltIonic interactions, improved solubility, protonation state modulates membrane permeability
Tetrahydrofuran OxygenHydrogen bond acceptor (σ-profile ~0.5), dipole moment contributionDirectional hydrogen bonding with target proteins, solvation effects
Bicyclic FrameworkReduced rotatable bonds (typically ≤2), defined stereochemistryPreorganized bioactive conformation, enhanced target selectivity, reduced entropic binding penalty
Chiral CentersStereoisomerism (typically 2-4 stereocenters)Enables enantioselective target interactions, distinct ADME profiles for diastereomers

The scaffold's bioisosteric relationship to natural bioactive structures further enhances its pharmacophore value. It serves as a synthetic analog of proline-derived motifs and sugar-amino hybrid structures found in various natural products and endogenous signaling molecules. This molecular mimicry facilitates interactions with biological targets evolved to recognize such motifs. Additionally, the scaffold has been successfully incorporated into hybrid structures, such as bicyclic peptide-peptoid conjugates, where it enhances proteolytic stability while maintaining cell permeability – a critical advantage for intracellular targets [7] [8]. The structural uniqueness of octahydrofuro[3,2-b]pyridine hydrochloride thus lies in its ability to simultaneously address multiple drug design challenges: achieving target affinity and selectivity, modulating physicochemical properties, and overcoming pharmacokinetic barriers.

Role of Rigid Bicyclic Architectures in Enhancing Bioactivity and Selectivity

The rigidity imparted by the octahydrofuro[3,2-b]pyridine bicyclic architecture plays a pivotal role in enhancing biological activity and target selectivity through multiple interconnected mechanisms. This structural constraint represents a sophisticated strategy to address fundamental challenges in drug design, particularly in achieving selective interactions with biological targets possessing closely related binding sites [2] [9].

Conformational Restriction and Binding Affinity: The reduced conformational flexibility of the saturated bicyclic system minimizes the entropic penalty associated with target binding. Unlike flexible linear molecules that must adopt a specific bioactive conformation from numerous possibilities, rigid bicyclic compounds like octahydrofuro[3,2-b]pyridine derivatives are preorganized for optimal target interaction. This principle is powerfully demonstrated in the design of kinase inhibitors, where the scaffold positions key pharmacophoric elements complementarily within the ATP-binding cleft. For instance, derivatives targeting cyclin-dependent kinases (CDKs) and cdc-like kinases (CLKs) achieve nanomolar inhibition constants (Ki values typically < 100 nM), significantly outperforming their flexible analogs [1]. Similarly, in the context of antimicrobial hybrids, the constrained geometry optimizes interactions with bacterial enzymes, enhancing potency against resistant strains [7].

Stereochemical Control and Target Discrimination: The defined three-dimensional structure of the octahydrofuro[3,2-b]pyridine scaffold enables precise exploitation of subtle differences between closely related biological targets. This stereochemical precision is crucial for achieving isozyme selectivity, particularly among enzyme families with highly conserved active sites. Research on carbonic anhydrase inhibitors provides compelling evidence for this principle. Studies incorporating rigid bicyclic systems demonstrated significantly improved selectivity (>1000-fold) for the tumor-associated isozyme CAIX over off-target isoforms like CAI and CAII. X-ray crystallography confirmed that the rigidified compounds adopted productive binding modes in CAIX that were sterically incompatible with other isozymes due to minor differences in active site topology [9]. This exemplifies how molecular rigidity can translate to therapeutic index improvements.

Table 3: Selectivity Enhancements Achieved Through Bicyclic Rigidity

Target ClassFlexible Compound Selectivity RatioRigid Bicyclic Derivative Selectivity RatioApplication
Kinase Inhibitors (CDK2 vs CDK1)~5-fold>50-foldAnticancer therapeutics
Carbonic Anhydrases (CAIX vs CAII)<100-fold>1000-foldHypoxia-targeted cancer therapy
Opioid Receptors (KOR vs MOR)~10-fold>100-foldNeurological disorders without MOR side effects
Antibiotic Hybrids (Bacterial vs Mammalian Targets)Limited selectivityHigh bacterial target specificityOvercoming resistance with reduced toxicity

Pharmacokinetic Advantages: Beyond target affinity and selectivity, the rigidity of the octahydrofuro[3,2-b]pyridine scaffold contributes to improved pharmacokinetic properties. The constrained structure reduces the molecule's functional group flexibility, limiting non-specific interactions with off-target proteins and biological matrices. This often translates to enhanced metabolic stability and reduced plasma protein binding. Furthermore, the scaffold's balanced lipophilicity facilitates membrane permeability while maintaining aqueous solubility, particularly evident in the hydrochloride salt form. This balance is crucial for compounds requiring intracellular access, such as those targeting cytoplasmic kinases or intracellular pathogens [2] [7]. Studies on structurally related bicyclic peptoids and peptide-peptoid hybrids demonstrated significantly enhanced cellular uptake compared to linear counterparts, attributed to the preorganized conformation that minimizes polar surface area exposure during membrane transit [7].

The rigid bicyclic architecture also enables strategic manipulation of molecular geometry to overcome steric barriers in target binding sites. By locking substituents in equatorial or axial orientations through ring fusion, medicinal chemists can optimize van der Waals contacts and hydrophobic interactions within specific subpockets. This precise spatial control is particularly valuable in targeting protein-protein interaction interfaces, which often feature shallow, undruggable surfaces. The octahydrofuro[3,2-b]pyridine core thus serves as a versatile three-dimensional template for vectoring multiple pharmacophoric elements in defined spatial relationships, maximizing complementary interactions with complex biological targets while minimizing off-target effects [2] [9].

Properties

Product Name

Octahydrofuro[3,2-b]pyridine hydrochloride

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H

InChI Key

MUTOTNHAALJLOI-UHFFFAOYSA-N

SMILES

C1CC2C(CCO2)NC1.Cl

Canonical SMILES

C1CC2C(CCO2)NC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.